

AZD4619: A Technical Overview of a Selective PPARα Agonist

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An In-depth Guide for Researchers and Drug Development Professionals

Introduction

AZD4619 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Developed for potential therapeutic applications, **AZD4619** has been the subject of preclinical and clinical investigations. This technical guide provides a comprehensive overview of **AZD4619**, including its synonyms, alternative names, mechanism of action, and available experimental data.

Synonyms and Alternative Names

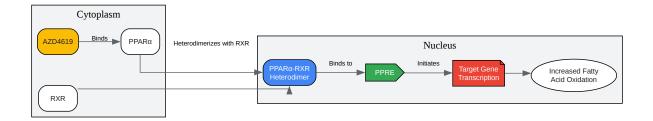
A clear identification of a compound is critical in research and development. **AZD4619** is also known by the following identifiers:

Identifier Type	Value	
Alternative Name	AZ11942571	
Systematic Name	2-[2-(4-methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propano ic acid	
CAS Number	1067247-60-2	



Mechanism of Action: PPARα Signaling Pathway

AZD4619 exerts its effects by activating PPARα. Upon binding to its ligand, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in various metabolic processes, primarily fatty acid oxidation.



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Figure 1: Simplified PPARα signaling pathway activated by **AZD4619**.

Experimental Data Clinical Trial Findings

A clinical trial involving **AZD4619** revealed an unexpected, species-specific effect on liver enzymes. In healthy human subjects administered **AZD4619**, a dose-dependent increase in serum alanine aminotransferase (ALT) levels was observed.[1] This effect was not seen in preceding rat toxicity studies.[1]

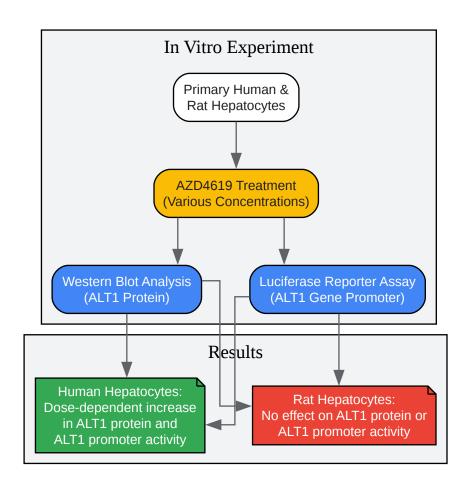
Dose	Number of Subjects with Increased ALT	Pharmacokinetic Parameters (Day 21)
0.5 mg daily	1 out of 15	Not Reported
5 mg daily	5 out of 15	Cmax: 0.40 μM AUC (0-24h): 0.83 μM·h



Table 1: Summary of clinical trial data for AZD4619 administered for 21 days.[1]

In Vitro Studies in Hepatocytes

To investigate the mechanism behind the clinical observations, in vitro studies were conducted on primary human and rat hepatocytes. These studies demonstrated that **AZD4619** induced a dose-dependent increase in ALT1 protein expression in human hepatocytes, an effect that was absent in rat hepatocytes.[1] This finding suggests a direct transcriptional regulation of the human ALT1 gene by **AZD4619** through PPARα activation.



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Figure 2: Workflow for investigating the species-specific effect of **AZD4619**.

Experimental Protocols Western Blot Analysis for ALT1 Protein Expression



This protocol describes the methodology used to determine the effect of **AZD4619** on ALT1 protein levels in primary hepatocytes.

- Cell Culture and Treatment: Primary human and rat hepatocytes are cultured under standard conditions. Cells are then treated with varying concentrations of AZD4619 or a vehicle control for a specified period.
- Protein Extraction: After treatment, cells are washed with phosphate-buffered saline (PBS)
 and lysed using a suitable lysis buffer containing protease inhibitors to prevent protein
 degradation.
- Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of samples.
- SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then
 incubated with a primary antibody specific for ALT1. After washing, the membrane is
 incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
 detection system. The band intensity is quantified using densitometry software and
 normalized to a loading control (e.g., β-actin or GAPDH) to account for any variations in
 protein loading.

Luciferase Reporter Gene Assay for ALT1 Promoter Activity

This assay is used to assess the transcriptional activation of the ALT1 gene promoter by **AZD4619**.

 Plasmid Constructs: A reporter plasmid is constructed by cloning the promoter region of the human or rat ALT1 gene upstream of a luciferase reporter gene. A control plasmid, often expressing Renilla luciferase, is used for normalization of transfection efficiency.



- Cell Transfection: A suitable cell line (e.g., HepG2) is co-transfected with the ALT1 promoter-luciferase reporter plasmid and the control plasmid.
- Compound Treatment: After transfection, the cells are treated with various concentrations of AZD4619 or a vehicle control.
- Cell Lysis and Luciferase Activity Measurement: Following treatment, the cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase reporter assay system.
- Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for
 each sample to control for transfection efficiency. The fold induction of promoter activity is
 then calculated by comparing the normalized luciferase activity in AZD4619-treated cells to
 that in vehicle-treated cells.

Conclusion

AZD4619 is a selective PPAR α agonist that has demonstrated clear target engagement in both preclinical and clinical settings. The unexpected finding of elevated ALT levels in humans, driven by the transcriptional activation of the ALT1 gene, highlights the importance of understanding species-specific drug responses. The data and protocols presented in this guide provide a valuable resource for researchers and professionals involved in the development of PPAR α -targeting therapeutics. Further investigation into the downstream effects of ALT1 induction and the broader implications for drug safety assessment is warranted.

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References

 1. The peroxisome proliferator-activated receptor α agonist, AZD4619, induces alanine aminotransferase-1 gene and protein expression in human, but not in rat hepatocytes: Correlation with serum ALT levels - PubMed [pubmed.ncbi.nlm.nih.gov]



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